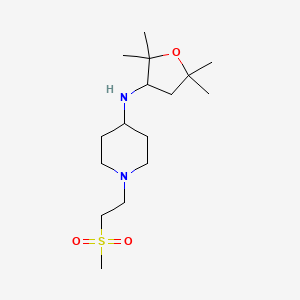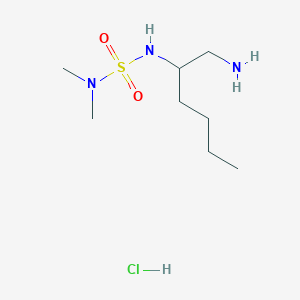![molecular formula C18H21ClN2O3 B7640011 N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride, also known as PPCC, is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of science. PPCC is a member of the morpholine class of compounds and has been found to exhibit a wide range of biological activities, making it an attractive candidate for further research.
作用機序
The mechanism of action of N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and differentiation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, vasodilation in cardiovascular disease, and neuroprotection in neurodegenerative diseases. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride in lab experiments is its wide range of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For research on N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride include further studies on its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Other future directions include studies on its potential use in combination therapy with other compounds and its potential use in drug delivery systems.
合成法
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with morpholine, followed by the addition of carboxylic acid and hydrochloride salt. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of science, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In cardiovascular disease, this compound has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension. In neurodegenerative diseases, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c21-18(17-13-22-10-9-19-17)20-12-14-5-4-8-16(11-14)23-15-6-2-1-3-7-15;/h1-8,11,17,19H,9-10,12-13H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOHFDEVAQZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)


![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(4-ethoxyphenyl)-phenylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640026.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)